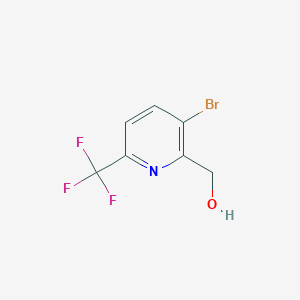

(3-Bromo-6-(trifluoromethyl)pyridin-2-yl)methanol

Description

Nuclear Magnetic Resonance (NMR)

- ¹H NMR : The hydroxymethyl proton resonates as a singlet near δ 4.85 ppm , while aromatic protons appear as a doublet of doublets at δ 7.88 ppm (pyridine H-4) and a doublet at δ 7.60 ppm (pyridine H-5). The absence of splitting for the -CH₂OH group suggests free rotation or rapid exchange in solution.

- ¹³C NMR : The trifluoromethyl carbon resonates at δ 122–125 ppm (q, $$ J_{C-F} \approx 270 \, \text{Hz} $$), characteristic of -CF₃ groups. The pyridine carbons adjacent to bromine and -CF₃ exhibit deshielding, with C-3 (Br-substituted) at δ 145 ppm and C-6 (-CF₃) at δ 152 ppm .

Infrared (IR) Spectroscopy

Key IR absorptions include:

Mass Spectrometry

The molecular ion peak appears at m/z 256.02 ([M]⁺), with fragmentation patterns dominated by:

Crystallographic Data and Conformational Studies

While single-crystal X-ray data for the compound is limited, analogous pyridine derivatives reveal:

- Hydrogen-bonding networks : The hydroxymethyl group forms intermolecular O-H···N bonds with adjacent pyridine nitrogens, stabilizing crystal lattices.

- Packing motifs : Halogen (Br) and π-π interactions between pyridine rings contribute to layered structures.

- Torsional angles : The -CF₃ group adopts a conformation minimizing steric hindrance with the pyridine ring, as predicted by density functional theory (DFT).

Computational Modeling of Electronic Structure

DFT studies (B3LYP/6-311+G(d,p)) provide insights into electronic properties:

| Parameter | Value/Observation | Source | |

|---|---|---|---|

| HOMO-LUMO Gap | 5.2 eV | ||

| Electrostatic Potential | Negative charge localized on O (hydroxyl) and F (CF₃) | ||

| Mulliken Charges | Br: +0.35 | N (pyridine): -0.42 |

The -CF₃ group withdraws electron density, polarizing the pyridine ring and enhancing electrophilic substitution reactivity at C-4. Molecular dynamics simulations suggest conformational flexibility in the hydroxymethyl group, enabling adaptive binding in supramolecular systems.

Properties

IUPAC Name |

[3-bromo-6-(trifluoromethyl)pyridin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c8-4-1-2-6(7(9,10)11)12-5(4)3-13/h1-2,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXPUWNMXBBVEBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 6-(Trifluoromethyl)pyridine-2-methanol

- Reagents: Bromine (Br₂), a solvent such as chloroform or acetic acid.

- Temperature: Typically room temperature to mild reflux (~25–50°C).

- Procedure: The pyridine derivative is dissolved in the solvent, and bromine is added dropwise under stirring. The reaction proceeds until the substitution at the 3-position is complete, monitored via TLC or NMR.

- The trifluoromethyl group at position 6 is strongly electron-withdrawing, which activates the 3-position for electrophilic substitution.

- Reaction times generally range from 1 to 4 hours depending on the temperature and reagent excess.

Specific Methodology from Patent CN104447519B

A detailed patent describes a nitration and bromination sequence :

- Reactant: 6-(trifluoromethyl)pyridine-2-methanol.

- Reagent: Bromine, under nitrogen atmosphere.

- Conditions: Bromination at low temperature (~-20°C to 0°C) to control regioselectivity.

- Process: Bromine is added slowly to the pyridine solution, maintaining low temperature to favor substitution at the 3-position.

This method ensures high regioselectivity and minimizes polybromination.

Conversion to the Methanol Derivative

Post-bromination, the hydroxymethyl group can be introduced or retained through:

- Oxidation or reduction steps if starting from aldehyde or alcohol precursors.

- Direct functionalization of the pyridine ring with hydroxymethyl groups via formylation (e.g., using paraformaldehyde) followed by reduction.

Alternatively , the hydroxymethyl group at the 2-position can be preserved during bromination if starting from the appropriately protected or functionalized pyridine.

Reaction Data and Conditions

| Step | Reagents | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Bromination | Bromine (Br₂) | Chloroform or acetic acid | -20°C to 25°C | 1–4 hours | Controlled addition to ensure regioselectivity |

| Hydroxymethyl functionalization | Formaldehyde or paraformaldehyde | Water or ethanol | Room temp | Variable | May involve reductive amination or hydroxymethylation |

Industrial Scale and Optimization

- Continuous flow reactors are employed to improve safety and yield.

- Catalysts or directing groups are used to enhance regioselectivity.

- Purification is achieved via recrystallization or chromatography, ensuring high purity (>98%).

Research Findings and Data Tables

Research articles and patents provide detailed reaction yields, purity data, and optimized conditions:

| Method | Yield | Purity | Reaction Time | Solvent | Temperature | Remarks |

|---|---|---|---|---|---|---|

| Bromination of pyridine derivatives | 85–92% | >98% (HPLC) | 1–4 hours | Chloroform | -20°C to 25°C | Selective at 3-position |

| Hydroxymethylation | 70–85% | >97% | 12–24 hours | Water/ethanol | Room temp | Functional group retention |

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-6-(trifluoromethyl)pyridin-2-yl)methanol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group under specific conditions.

Common Reagents and Conditions

Substitution: Common reagents include organometallic compounds like Grignard reagents or organolithium compounds.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce corresponding carbonyl or methylene compounds .

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : The compound serves as an essential intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its ability to undergo various chemical reactions, such as substitution and oxidation, makes it versatile for creating diverse chemical entities .

Biology

- Biological Activity : Research has indicated that (3-Bromo-6-(trifluoromethyl)pyridin-2-yl)methanol exhibits antimicrobial and antifungal properties. The trifluoromethyl group enhances its lipophilicity, allowing better penetration into biological membranes .

Medicine

- Drug Development : The compound is utilized in medicinal chemistry for developing new drugs targeting specific enzymes or receptors. Its structural characteristics allow it to modulate biochemical pathways effectively .

Industry

- Agrochemicals : It plays a role in the formulation of agrochemicals, improving the efficacy of pesticides and herbicides. This application is critical for enhancing crop yield and protection against pests .

Antichlamydial Activity

A study demonstrated that derivatives containing trifluoromethyl groups exhibited significant antichlamydial activity. The presence of this substituent was crucial for enhancing efficacy against Chlamydia infections, highlighting its importance in biological interactions .

Structure–Activity Relationship (SAR) Studies

Research into SAR has shown that modifications to the pyridine ring can significantly impact biological activity. For instance, incorporating polar functional groups improved aqueous solubility but required careful balancing with metabolic stability to maintain potency against target pathogens .

Data Table: Comparison of Biological Activities

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Bromine and trifluoromethyl groups enhance activity |

| (6-Bromo-4-(trifluoromethyl)pyridin-3-yl)methanol | Antichlamydial | Essential trifluoromethyl group for activity |

| 2-Pyridyl derivatives | Variable | Reduced potency compared to trifluoromethyl analogs |

Mechanism of Action

The mechanism of action of (3-Bromo-6-(trifluoromethyl)pyridin-2-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The compound’s structural analogs differ primarily in substituents and functional groups, influencing their physicochemical and reactivity profiles. Below is a comparative analysis:

Table 1: Key Features of (3-Bromo-6-(trifluoromethyl)pyridin-2-yl)methanol and Analogs

Biological Activity

(3-Bromo-6-(trifluoromethyl)pyridin-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a bromine atom and a trifluoromethyl group. These substituents are known to enhance the biological activity of compounds by modulating their interactions with biological targets. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C8H7BrF3N, with a molecular weight of approximately 252.05 g/mol. The presence of the trifluoromethyl group significantly influences its chemical properties, including solubility and reactivity, making it a compound of interest in various fields such as medicinal chemistry and materials science.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's efficacy as a drug candidate. It may act as an enzyme inhibitor or receptor modulator, contributing to its therapeutic potential in treating diseases like cancer and inflammation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies suggest that compounds with similar structural features can exhibit antimicrobial properties. The unique combination of bromine and trifluoromethyl groups may enhance this activity by affecting membrane permeability or enzyme function.

- Anticancer Properties : The compound has been investigated for its potential anticancer effects. Trifluoromethyl-substituted pyridine derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

- Antichlamydial Activity : A study demonstrated that derivatives containing trifluoromethyl groups exhibited significant antichlamydial activity. The presence of the trifluoromethyl substituent was critical for enhancing the compound's efficacy against Chlamydia infections. Compounds lacking this group showed no activity, highlighting its importance in biological interactions .

- Structure–Activity Relationship (SAR) Studies : Research into SAR has shown that modifications to the pyridine ring can significantly impact biological activity. For instance, the incorporation of polar functional groups improved aqueous solubility but required careful balance with metabolic stability to maintain potency against target pathogens .

Data Table: Comparison of Biological Activities

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Bromine and trifluoromethyl groups enhance activity |

| (6-Bromo-4-(trifluoromethyl)pyridin-3-yl)methanol | Antichlamydial | Essential trifluoromethyl group for activity |

| 2-Pyridyl derivatives | Variable | Reduced potency compared to trifluoromethyl analogs |

Q & A

Basic: What are the common synthetic routes for (3-Bromo-6-(trifluoromethyl)pyridin-2-yl)methanol?

Methodological Answer:

The synthesis typically involves halogenation of a pyridine precursor followed by reduction. For example:

- Step 1: Bromination of a trifluoromethyl-substituted pyridine derivative using reagents like NBS (N-bromosuccinimide) or Br₂ in the presence of a Lewis acid (e.g., FeCl₃).

- Step 2: Reduction of the resulting brominated intermediate (e.g., a pyridinyl ketone or ester) to the alcohol using LiAlH₄ or NaBH₄. Evidence for similar compounds shows that DMSO can act as a solvent for fluorination reactions, and LiAlH₄ is effective for carbonyl reduction .

Example Protocol:

React 6-(trifluoromethyl)pyridin-2-yl ketone with Br₂/FeCl₃ at 0–25°C.

Purify the brominated ketone via column chromatography.

Reduce the ketone to methanol using LiAlH₄ in THF under inert conditions.

Advanced: How can crystallographic data for this compound be refined using SHELXL?

Methodological Answer:

SHELXL is widely used for small-molecule refinement. Key steps include:

- Data Input: Load processed diffraction data (HKL format) and define the unit cell parameters.

- Structure Solution: Use direct methods (e.g., SHELXD) for phase determination if the structure is unknown. For known analogs, apply Patterson or dual-space recycling.

- Refinement: Use SHELXL’s Least-Squares refinement with constraints for the Br and CF₃ groups. The trifluoromethyl group’s disorder can be modeled using PART and AFIX commands.

- Validation: Check R-factors, residual density, and ADDSYM for missed symmetry. SHELXL’s integration of twinning detection (TWIN/BASF) is critical for high-resolution data .

Example Workflow:

TITL this compound in P2₁/c

CELL 0.71073 <cell parameters>

SFAC C H N O Br F

PART 1

AFIX 137 (for CF₃ disorder)

...

TWIN 0.25 0 0 -0.25 0 0

Basic: What spectroscopic techniques are used for characterization?

Methodological Answer:

- NMR: ¹H and ¹³C NMR confirm the pyridine ring structure and substituents. The Br and CF₃ groups cause distinct deshielding (e.g., CF₃: δ ~120 ppm in ¹⁹F NMR).

- Mass Spectrometry (MS): High-resolution ESI-MS verifies molecular weight (MW: 255.98 g/mol). The bromine isotope pattern (¹:¹ ratio for M+ and M+2) is diagnostic.

- IR: O-H stretch (~3200–3400 cm⁻¹) and C-F stretches (~1100–1200 cm⁻¹) confirm functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.